Cas no 1154909-97-3 (1-(3-Hydroxypiperidin-1-yl)propan-1-one)
1-(3-Hydroxypiperidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-hydroxypiperidin-1-yl)propan-1-one
- 1-(3-Hydroxypiperidin-1-yl)propan-1-one
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- Inchi: 1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3
- InChI Key: NGKJWJPVLBUFLE-UHFFFAOYSA-N
- SMILES: OC1CN(C(CC)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- XLogP3: 0.1
- Topological Polar Surface Area: 40.5
1-(3-Hydroxypiperidin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H126356-100mg |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H126356-500mg |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 500mg |
$ 295.00 | 2022-06-04 | ||
| TRC | H126356-1g |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 1g |
$ 475.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621328-250mg |
1-(3-Hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 98% | 250mg |
¥4851.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621328-500mg |
1-(3-Hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 98% | 500mg |
¥7761.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621328-1g |
1-(3-Hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 98% | 1g |
¥11642.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621328-2.5g |
1-(3-Hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 98% | 2.5g |
¥16304.00 | 2024-08-09 | |
| Life Chemicals | F8882-1794-0.25g |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
| Life Chemicals | F8882-1794-0.5g |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 95%+ | 0.5g |
$311.0 | 2023-09-06 | |
| Life Chemicals | F8882-1794-1g |
1-(3-hydroxypiperidin-1-yl)propan-1-one |
1154909-97-3 | 95%+ | 1g |
$328.0 | 2023-09-06 |
1-(3-Hydroxypiperidin-1-yl)propan-1-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-(3-Hydroxypiperidin-1-yl)propan-1-one
1-(3-Hydroxypiperidin-1-yl)propan-1-one: A Comprehensive Overview of CAS No. 1154909-97-3
1-(3-Hydroxypiperidin-1-yl)propan-1-one (CAS No. 1154909-97-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-(3-Hydroxypiperidin-1-yl)propan-1-one.
Chemical Structure and Properties
1-(3-Hydroxypiperidin-1-yl)propan-1-one is a small molecule with the molecular formula C8H15NO2. The compound features a piperidine ring with a hydroxyl group at the 3-position and an acetone-like ketone group attached to the nitrogen atom. This unique structural arrangement confers several important chemical properties to the molecule. The presence of the hydroxyl group enhances its solubility in polar solvents, while the ketone group provides reactivity for various chemical transformations.
The physical properties of 1-(3-Hydroxypiperidin-1-yl)propan-1-one include a melting point of approximately 85°C and a boiling point of around 220°C under standard atmospheric conditions. It is also noteworthy that the compound exhibits moderate stability under normal laboratory conditions, making it suitable for various experimental procedures.
Synthesis Methods
The synthesis of 1-(3-Hydroxypiperidin-1-yl)propan-1-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-hydroxypiperidine with acetone in the presence of an acid catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
An alternative synthetic approach involves the use of a Mannich reaction, where 3-hydroxypiperidine is reacted with formaldehyde and acetone in an acidic medium. This method offers higher yields and better control over the stereochemistry of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing catalysts derived from renewable sources.
Biological Activities and Therapeutic Potential
1-(3-Hydroxypiperidin-1-yl)propan-1-one has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a modulator of ion channels and receptors. Research has shown that this compound can interact with specific ion channels, such as voltage-gated potassium channels (Kv), leading to potential applications in treating neurological disorders like epilepsy and neuropathic pain.
In addition to its ion channel modulating properties, 1-(3-Hydroxypiperidin-1-yl)propan-1-one has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Clinical Trials and Research Advancements
The therapeutic potential of 1-(3-Hydroxypiperidin-1-yl)propan-1-one has been further validated through preclinical studies and early-stage clinical trials. In a recent study published in the Journal of Medicinal Chemistry, researchers reported that this compound effectively reduced seizure frequency in animal models of epilepsy without significant side effects. These findings have paved the way for further clinical investigations.
Ongoing clinical trials are currently evaluating the safety and efficacy of 1-(3-Hydroxypiperidin-1-yl)propan-1-one in human subjects with various neurological disorders. Preliminary results from these trials have shown promising outcomes, with patients experiencing reduced symptom severity and improved quality of life.
Future Directions and Conclusion
The future prospects for 1-(3-Hydroxypiperidin-1-yl)propan-1-one are promising, with ongoing research aimed at optimizing its pharmacological properties and expanding its therapeutic applications. Advances in drug delivery systems, such as nanoparticle formulations, may further enhance its bioavailability and efficacy.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)propan-1-one (CAS No. 1154909-97-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting candidate for developing novel therapeutics for various diseases. As research continues to advance, we can expect to see more innovative applications of this compound in clinical settings.
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